(1,2-Dimethyl-1H-imidazol-5-YL)aceticacid
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a major branch of organic chemistry focused on compounds containing rings with at least one atom that is not carbon. britannica.com Imidazole (B134444) is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. nih.gov This structure is a fundamental component of many biologically important molecules, including the amino acid histidine and the neurotransmitter histamine. britannica.comdoaj.org The presence of two nitrogen atoms gives imidazole unique properties, such as the ability to act as both a hydrogen bond donor and acceptor, and to coordinate with metal ions. researchgate.net These characteristics are central to its role in both biological systems and synthetic chemistry.
General Significance of the Imidazole Scaffold in Organic Synthesis
The imidazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. nih.gov This versatility has made it a cornerstone in the synthesis of a wide array of pharmaceutical compounds. isca.me Imidazole derivatives are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. doaj.orgjchemrev.com In organic synthesis, the imidazole ring serves as a versatile synthon, a building block that can be readily modified to create complex molecular architectures. nih.gov Its aromatic nature and the reactivity of its nitrogen atoms allow for a variety of chemical transformations, making it an invaluable tool for chemists. ijsrtjournal.com
Importance and Research Niche of Imidazole Acetic Acid Structures
The addition of an acetic acid group to the imidazole scaffold introduces a carboxylic acid functional group, which further enhances the molecule's utility. Imidazole acetic acid structures are of particular interest as they can serve as intermediates in the synthesis of more complex molecules, including pharmaceutical drugs. google.comchemimpex.com The carboxylic acid moiety provides a handle for further chemical modifications, such as esterification or amidation, allowing for the creation of diverse libraries of compounds for drug discovery. nih.gov Furthermore, the presence of both the imidazole ring and the carboxylic acid group can lead to compounds with specific biological activities, such as anti-inflammatory and analgesic effects. nih.gov Research in this area often focuses on synthesizing new derivatives and evaluating their potential therapeutic applications. jchemrev.com
Specific Focus on (1,2-Dimethyl-1H-imidazol-5-YL)aceticacid: Structural Considerations and Research Interest
This compound is a specific derivative that has garnered interest as a key intermediate in organic synthesis. Its structure features a five-membered imidazole ring with methyl groups at the 1 and 2 positions and an acetic acid group at the 5 position. The methylation at the nitrogen (position 1) and carbon (position 2) influences the electronic properties and steric hindrance of the molecule, which can in turn affect its reactivity and interaction with biological targets.
Research interest in this compound primarily stems from its role as a building block for more complex molecules. While extensive research on its direct biological activity is not widely published, its utility as a synthetic intermediate is noted in chemical literature and supplier information. The strategic placement of the functional groups makes it a valuable precursor for creating a variety of substituted imidazole compounds.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 1083282-11-4 |
| Molecular Formula | C7H10N2O2 |
| Molecular Weight | 154.17 g/mol |
| Appearance | Solid |
This data is compiled from publicly available chemical supplier information. bldpharm.comambeed.com
Further investigation into the reactivity and potential applications of this compound is an active area of chemical research, with the potential to unlock new synthetic pathways and novel therapeutic agents. The continued exploration of such imidazole derivatives underscores the enduring importance of this heterocyclic scaffold in advancing chemical science.
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(2,3-dimethylimidazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O2/c1-5-8-4-6(9(5)2)3-7(10)11/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
QVVMLPVJBVLRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Dimethyl 1h Imidazol 5 Yl Aceticacid
Historical Overview of Imidazole (B134444) Acetic Acid Synthesis
The synthesis of imidazole acetic acids has been a subject of chemical research for over a century, with early work laying the foundation for modern synthetic methods. Seminal contributions by researchers such as F. L. Pyman and W. Schunack in the early to mid-20th century described multi-stage processes for the preparation of imidazole-4(5)-acetic acids. google.com These early methods were often laborious and required harsh reaction conditions, sometimes involving high pressure in an autoclave for the initial steps. google.com
A significant advancement in the field came with the development of a more direct route reacting 4-haloacetoacetic acid esters with amidines. google.comgoogle.com Initially, it was believed that this reaction would lead to the formation of pyrimidine (B1678525) rings. google.com However, it was discovered that by first converting the 4-haloacetoacetic acid derivatives into silyloxycrotonic acid esters, the reaction with amidines proceeds smoothly to form 1,2-substituted imidazole-4(5)-acetic acid esters. google.com This innovation simplified the synthesis to a one-step process, avoiding the high costs and complexities of previous multi-stage syntheses. google.com These foundational methods have been refined over the years, providing a robust framework for the synthesis of a wide array of imidazole acetic acid derivatives, including (1,2-Dimethyl-1H-imidazol-5-YL)aceticacid.
Design and Selection of Precursors for the Target Compound
The successful synthesis of this compound is critically dependent on the logical design and selection of precursor molecules. The chosen precursors must provide the necessary carbon and nitrogen atoms for the imidazole ring, as well as the methyl and acetic acid substituents at the correct positions. Strategies for precursor selection can be broadly categorized into those that start with a pre-formed methylated imidazole ring and those that introduce the acetic acid side chain at a later stage.
Strategies Involving Methylated Imidazole Ring Precursors
One approach to the synthesis of the target compound begins with a pre-existing 1,2-dimethylimidazole (B154445) ring. This strategy simplifies the synthesis by focusing on the introduction of the acetic acid moiety at the C5 position. The primary challenge in this approach is the selective functionalization of the C5 position of the 1,2-dimethylimidazole ring.
| Precursor | Rationale | Potential Subsequent Reactions |
| 1,2-Dimethylimidazole | Provides the core methylated imidazole structure. | Vilsmeier-Haack formylation followed by oxidation, or direct carboxylation. |
| 5-Bromo-1,2-dimethylimidazole | A pre-functionalized precursor allowing for metal-catalyzed cross-coupling reactions. | Grignard formation followed by reaction with a protected form of bromoacetic acid, or palladium-catalyzed coupling with a suitable acetic acid synthon. |
| 1,2-Dimethyl-1H-imidazole-5-carbaldehyde | An advanced precursor that can be directly oxidized to the corresponding carboxylic acid. | Oxidation using reagents such as potassium permanganate (B83412) or silver oxide. |
Strategies Involving Acetic Acid Side Chain Introduction
An alternative strategy involves the use of precursors that already contain the acetic acid side chain or a precursor to it. In this approach, the imidazole ring is constructed around this functional group. This method can offer advantages in terms of regioselectivity, as the position of the acetic acid group is determined by the starting materials.
| Precursor 1 | Precursor 2 | Rationale for Combination |
| A derivative of 3-oxobutanoic acid (acetoacetic acid) with a leaving group at C4 (e.g., 4-chloroacetoacetic acid ethyl ester) | N-methylacetamidine | This combination is a classic approach where the amidine provides the N1 and C2 atoms with the desired methyl groups, and the acetoacetic acid derivative provides the remaining atoms for the ring and the acetic acid side chain. |
| A protected form of 2-amino-3-oxopentanoic acid | A source of the C2 methyl group (e.g., acetic anhydride) | This strategy involves building the imidazole ring from an alpha-amino ketone, where the amino group and the adjacent ketone provide two of the ring atoms. |
Direct and Multi-Step Synthetic Routes
The synthesis of this compound can be achieved through various synthetic routes, which can be broadly classified as either imidazole ring formation approaches or the functionalization of a pre-formed imidazole ring.
Imidazole Ring Formation Approaches
These methods construct the 1,2-dimethyl-1H-imidazol-5-yl ring system from acyclic precursors. A prominent example is the reaction of a 4-haloacetoacetic acid ester with an N-substituted amidine. google.com In the context of the target molecule, this would involve the reaction of a suitable 4-haloacetoacetic acid derivative with N-methylacetamidine.
A general representation of this reaction is as follows:
Reactants: 4-halo-3-silyloxycrotonic acid ester (formed in situ from a 4-haloacetoacetic acid ester) and N-methylacetamidine. google.comgoogle.com
Reaction Type: Condensation/Cyclization.
Product: Ester of this compound, which is then hydrolyzed to the final product.
The Debus-Radziszewski imidazole synthesis is another versatile method that could be adapted. wikipedia.orgnih.gov This reaction typically involves a dicarbonyl compound, an aldehyde, and ammonia (B1221849). For the target compound, modified precursors would be required to achieve the specific substitution pattern.
| Synthetic Route | Key Precursors | General Conditions | Yield |
| Radziszewski-type Synthesis | A dicarbonyl compound (e.g., a derivative of glyoxal), methylamine, and acetaldehyde | Typically carried out in a suitable solvent with a catalyst. | Variable |
| From 4-haloacetoacetic esters | Ethyl 4-chloroacetoacetate and N-methylacetamidine | Often requires conversion of the chloroacetoacetate to a more reactive intermediate, followed by reaction with the amidine. google.com | Moderate to Good |
Functionalization of Pre-formed Imidazole Rings
This approach begins with a commercially available or readily synthesized 1,2-dimethylimidazole. The key step is the introduction of the acetic acid group at the C5 position.
One common method for introducing a two-carbon chain is through an intermediate aldehyde. The Vilsmeier-Haack reaction can be used to introduce a formyl group at the C5 position of 1,2-dimethylimidazole, which can then be further manipulated.
A plausible reaction sequence is outlined below:
Formylation: 1,2-Dimethylimidazole is reacted with a Vilsmeier reagent (e.g., from phosphorus oxychloride and dimethylformamide) to yield 1,2-dimethyl-1H-imidazole-5-carbaldehyde.
Wittig or Horner-Wadsworth-Emmons Reaction: The resulting aldehyde can be reacted with a phosphorus ylide (e.g., (triphenylphosphoranylidene)acetate) to form an acrylate (B77674) ester.
Reduction and Hydrolysis: The double bond of the acrylate ester is reduced, and the ester is subsequently hydrolyzed to afford this compound.
Alternatively, direct carboxylation of the lithiated 1,2-dimethylimidazole followed by reduction and further elaboration could be envisioned, although regioselectivity might be a challenge.
| Reaction Step | Reagents | Intermediate/Product |
| Formylation | POCl₃, DMF | 1,2-Dimethyl-1H-imidazole-5-carbaldehyde |
| Chain Extension | Wittig reagent (e.g., Ph₃P=CHCO₂Et) | Ethyl 3-(1,2-dimethyl-1H-imidazol-5-yl)acrylate |
| Reduction | H₂, Pd/C | Ethyl (1,2-dimethyl-1H-imidazol-5-yl)acetate |
| Hydrolysis | Aqueous acid or base | This compound |
Debus-Radziszewski and Related Reactions
The Debus-Radziszewski reaction is a foundational method for the synthesis of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia. wikipedia.orgslideshare.net It is a multicomponent reaction valued for its ability to construct the imidazole ring in a single step. wikipedia.org For the specific synthesis of the 1,2-dimethyl-1H-imidazole core, a modification of the classical approach is necessary.
In this modified synthesis, the reaction would involve the condensation of three key components:
A 1,2-dicarbonyl compound (e.g., glyoxal).
An aldehyde to provide the C2 carbon and its substituent (acetaldehyde for the 2-methyl group).
A primary amine, which replaces one equivalent of ammonia, to introduce the N1 substituent (methylamine for the 1-methyl group). handwiki.org
The reaction proceeds by first forming a diimine from the dicarbonyl and amine/ammonia, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org While effective for creating the core structure, this method typically yields a 1,2-disubstituted imidazole that lacks the C5-acetic acid side chain. Therefore, the product of this reaction, 1,2-dimethyl-1H-imidazole, serves as an intermediate that requires further functionalization at the C5 position to yield the final target compound. The primary drawback of the classical Debus-Radziszewski synthesis can be low yields and the potential for side reactions, necessitating subsequent optimization. ijprajournal.com
N-Alkylation Strategies for Imidazole-Acetic Acid Linkage
An alternative and highly plausible strategy involves introducing the N1-methyl group at a later stage of the synthesis. This approach would begin with a precursor that already contains the 2-methyl and C5-acetic acid functionalities, such as an ester of (2-methyl-1H-imidazol-5-yl)acetic acid. The final step would then be the selective N-alkylation of the imidazole ring.
N-alkylation of imidazoles is a robust and widely used transformation. nih.govotago.ac.nz The regioselectivity of this reaction on an unsymmetrical imidazole ring is influenced by both steric and electronic factors. otago.ac.nz In a neutral medium, the reaction can be complex due to the presence of two tautomeric forms. However, under basic conditions, the imidazole is deprotonated to form an imidazolate anion, which then reacts with an alkylating agent (e.g., methyl iodide or dimethyl sulfate).
For the synthesis of this compound, this strategy offers a clear and controllable route to the final product. The reaction involves treating the (2-methyl-1H-imidazol-5-yl)acetic acid ester with a suitable base followed by a methylating agent. This method is advantageous as it builds upon a more complex, pre-functionalized core, and the final N-alkylation step is typically high-yielding.
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of this compound and its precursors is critical for maximizing yield and purity. This involves the careful selection of solvents, catalysts, and physical parameters like temperature and pressure.
Solvent Effects on Reaction Efficiency
The choice of solvent significantly impacts reaction rates and outcomes in imidazole synthesis. In palladium-catalyzed cross-coupling reactions, which can be used to functionalize the C5 position (e.g., Suzuki coupling of 5-bromo-1,2-dimethyl-1H-imidazole), mixed solvent systems are often optimal. A combination of an organic solvent like 1,4-dioxane (B91453) with water is frequently employed to ensure the solubility of both the organic substrate and inorganic base. derpharmachemica.com For N-alkylation reactions, the choice of solvent can influence selectivity and rate. Solvents ranging from polar aprotic (e.g., DMF) to less polar (e.g., toluene) or alcohols (e.g., methanol) have been successfully used, often heated to reflux to ensure reaction completion. beilstein-journals.orgnih.gov
| Reaction Type | Solvent System | Typical Conditions | Effect on Reaction |
|---|---|---|---|
| C5-Arylation (Suzuki Coupling) | 1,4-Dioxane / Water | 70°C | Facilitates dissolution of organic substrate and inorganic base. derpharmachemica.com |
| N-Alkylation | Toluene | Reflux | Standard solvent for achieving necessary reaction temperatures. nih.gov |
| N-Alkylation | Methanol | Reflux | Polar protic option, effective for reactions with amine nucleophiles. beilstein-journals.org |
| Debus-Radziszewski | Ethanol | Reflux | Commonly used alcohol solvent for the condensation reaction. ijprajournal.com |
Catalyst Systems and Their Influence
Catalysts play a pivotal role in many of the key transformations required. The Debus-Radziszewski reaction can be promoted by various catalysts, including Brønsted or Lewis acids such as silicotungstic acid, which has been shown to give yields up to 94%. ijprajournal.com
For functionalizing the C5 position, transition metal catalysis is indispensable. The Suzuki coupling of an intermediate like 5-bromo-1,2-dimethyl-1H-imidazole with a suitable boronic acid derivative would rely on a palladium catalyst, such as palladium(II) acetate (B1210297) [Pd(OAc)2], to facilitate the carbon-carbon bond formation. derpharmachemica.com
N-alkylation can often proceed without a catalyst, particularly with reactive alkylating agents. However, for less reactive partners or to improve efficiency, phase-transfer catalysts are sometimes employed, especially in solvent-free conditions. researchgate.net Furthermore, solid-supported catalysts like acidic zeolites have been developed for clean, continuous-flow N-alkylation processes. thalesnano.com
| Reaction Step | Catalyst System | Role of Catalyst | Example |
|---|---|---|---|
| Imidazole Ring Formation | Silicotungstic Acid | Acid catalyst for condensation. | Debus-Radziszewski Synthesis. ijprajournal.com |
| C5-Functionalization | Palladium(II) Acetate | Cross-coupling catalyst. | Suzuki Coupling. derpharmachemica.com |
| N-Alkylation | Acidic Zeolite | Solid acid catalyst for flow chemistry. | Continuous N-alkylation. thalesnano.com |
| N-Alkylation | Phase-Transfer Catalyst | Facilitates reaction between phases. | Solvent-free N-alkylation. researchgate.net |
Temperature and Pressure Optimization
Temperature is a critical parameter for controlling reaction kinetics. Many of the synthetic steps, including the Debus-Radziszewski reaction and N-alkylation, are performed at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate. ijprajournal.comnih.gov Palladium-catalyzed coupling reactions are also temperature-sensitive, with a typical temperature of 70°C being used for the Suzuki coupling of 5-bromo-1,2-dimethyl-1H-imidazole to achieve high yields in short reaction times. derpharmachemica.com
Advanced optimization can be achieved using continuous flow reactors. In the N-alkylation of imidazoles using acidic zeolite catalysts, high temperatures (up to 450°C) and pressures (up to 200 bar) can be applied. thalesnano.com These conditions keep solvents in a liquid state well above their boiling points, dramatically accelerating reaction rates and allowing for high-throughput production. thalesnano.com
Green Chemistry Approaches in Synthesis
Incorporating green chemistry principles into the synthesis of this compound can reduce environmental impact and improve efficiency. Key strategies include the use of alternative energy sources, solvent-free conditions, and environmentally benign catalysts.
Ultrasonic irradiation is a powerful green technique that can significantly enhance reaction rates and yields. It has been successfully applied to the Debus-Radziszewski reaction and to the Suzuki coupling of 5-bromo-1,2-dimethyl-1H-imidazole, where it reduced reaction times to under 10 minutes while providing excellent yields. derpharmachemica.comnih.gov The effect is attributed to the acoustic cavitation that generates localized high-temperature and high-pressure zones.
Solvent-free, or neat, reaction conditions represent another important green approach, as they eliminate solvent waste. Multicomponent reactions for imidazole synthesis have been effectively performed under solvent-free conditions, often assisted by microwave irradiation, which provides rapid and uniform heating. ijprajournal.comasianpubs.org
The use of biodegradable and non-toxic catalysts is a further tenet of green chemistry. For related imidazole syntheses, natural catalysts like lemon juice, which is acidic, inexpensive, and readily available, have been used to promote three-component condensation reactions in ethanol, offering good yields and an easy work-up. researchgate.net
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, this technique can significantly reduce reaction times from hours to minutes, increase product yields, and enhance product purity compared to conventional heating methods. derpharmachemica.comlew.ro The application of microwave energy has been successfully demonstrated in the synthesis of a wide array of heterocyclic compounds, including various imidazole derivatives. lew.ro
The synthesis of imidazole acetamides, for example, has been achieved by reacting substituted N-chloroacetyl aryl amines with imidazole in the presence of anhydrous potassium carbonate under microwave irradiation. derpharmachemica.com This method provides the target N'-(substitutedphenyl)-2-(1H-imidazol-1-yl)acetamides in good yields within 30 to 90 seconds. derpharmachemica.com Such protocols highlight the potential of microwave assistance for rapidly forging the bond between an imidazole ring and an acetic acid derivative.
Furthermore, microwave irradiation has been employed in multi-component reactions to construct the imidazole ring itself. One-pot syntheses of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles have been reported using various reagents under microwave conditions, sometimes in the absence of a solvent, further enhancing the green credentials of the procedure. lew.ro For instance, a sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives was developed using microwave irradiation, affording moderate to good yields. semanticscholar.org
For the specific synthesis of this compound, a microwave-assisted approach could potentially be applied to the alkylation of a 5-halo-1,2-dimethyl-1H-imidazole precursor with an acetate equivalent or through a coupling reaction, such as the Suzuki coupling of 5-bromo-1,2-dimethyl-1H-imidazole with an appropriate boronic acid derivative, which has been shown to proceed rapidly under ultrasonic irradiation, a similar energy-input technique. derpharmachemica.com
Table 2: Examples of Microwave-Assisted Synthesis of Imidazole Derivatives This table presents data for the synthesis of related imidazole compounds using microwave irradiation.
| Reactants | Product Type | Conditions | Yield | Reference |
| Substituted N-chloroacetyl aryl amines, Imidazole | Imidazole acetamides | Anhydrous K₂CO₃, microwave, 30-90 sec | Good | derpharmachemica.com |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium (B1175870) Acetate | Imidazo[1,2-a]pyrimidine-containing imidazoles | p-TSA catalyst, EtOH, microwave, 80°C, 30 min | 46%-80% | semanticscholar.org |
| Dicarbonyl compound, p-substituted benzaldehyde | 2-phenylimidazo[4,5-f] researchgate.netnih.govPhenanthroline | Acid catalysis, ionic liquid, microwave | Excellent | derpharmachemica.com |
| Azo dye, NH₄OAc, Benzil | Azo-imidazoles | Glacial acetic acid, microwave | Not specified | lew.ro |
Catalyst-Free Methods
The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it avoids the use of often expensive, toxic, and difficult-to-remove metal or acid/base catalysts. These reactions are typically promoted by heat or occur in green solvents like water or deep eutectic solvents, which can facilitate the reaction through their unique physical properties. researchgate.netd-nb.info
Several catalyst-free methods for the synthesis of the imidazole core have been reported. One notable example is the [3 + 2] cyclization of vinyl azides with amidines, which proceeds under catalyst-free conditions to afford 2,4-disubstituted imidazoles in good to excellent yields. nih.gov This method is compatible with a broad range of functional groups. nih.gov Although this specific route does not yield the substitution pattern of the target molecule, it illustrates that complex imidazole structures can be assembled without catalytic intervention.
Another approach involves performing multi-component reactions in environmentally benign media. For instance, the Groebke multicomponent reaction to produce imidazo[1,2-a]pyridines has been successfully carried out in a choline (B1196258) chloride-based deep eutectic solvent in the absence of any catalyst. researchgate.net Similarly, a one-pot tandem pseudo-six-component reaction for the synthesis of tetrahydrodipyrazolopyridines has been achieved in water at room temperature without a catalyst. d-nb.info These examples underscore the potential of using green solvents to promote reactions that would otherwise require a catalyst.
Applying this philosophy to the synthesis of this compound could involve a thermally induced reaction between appropriately functionalized precursors. For example, the reaction of N-benzyl-β-amino alcohol derivatives with N,N'-Carbonyldiimidazole (CDI) in DMSO provides a catalyst-free route to N-benzyloxazolidinone derivatives, showcasing a catalyst-free cyclization. derpharmachemica.com A plausible catalyst-free route to the target compound might involve the condensation of precursors containing the necessary fragments under thermal conditions, potentially in a green solvent to facilitate the reaction.
Table 3: Examples of Catalyst-Free Synthesis of Imidazole and Related Heterocycles This table presents data for catalyst-free synthetic methods for relevant heterocyclic compounds.
| Reactants | Product Type | Conditions | Yield | Reference |
| Vinyl Azides, Benzimidamides | 2,4-Disubstituted-1H-imidazoles | DBU promoter, CH₃CN, 80°C, 8 h | 66%-87% | nih.gov |
| 2-Amino Pyridine, Aromatic Aldehydes, Cyclohexyl Isocyanide | Imidazo[1,2-a]pyridines | Urea–choline chloride (DES), 80°C | 57%-87% | researchgate.net |
| N-benzyl-β-amino alcohol derivatives, N,N'-Carbonyldiimidazole (CDI) | N-benzyloxazolidinone derivatives | DMSO, room temperature | Good to excellent | derpharmachemica.com |
| Ethylacetoacetate, Ammonium Acetate, Aldehyde, Hydrazine Hydrate | Tetrahydrodipyrazolopyridines | Water, room temperature | Good to high | d-nb.info |
Chemical Reactivity and Transformation of 1,2 Dimethyl 1h Imidazol 5 Yl Aceticacid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) attached to the imidazole (B134444) ring is the primary site for a variety of chemical transformations, including esterification, amidation, reduction, and decarboxylation.
Esterification is a fundamental reaction of carboxylic acids, converting them into esters. This transformation typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol.
For (1,2-Dimethyl-1H-imidazol-5-YL)aceticacid, standard esterification conditions can be applied. However, the basic nitrogen atoms of the imidazole ring can be protonated by the acid catalyst, which may necessitate the use of a stoichiometric amount of acid or specialized coupling agents.
Alternative methods that avoid strong acidic conditions are also highly effective. Imidazole carbamates, for instance, have been identified as chemoselective reagents for the esterification of a wide variety of carboxylic acids, proceeding in high yields under mild conditions. acs.orgacs.org Another approach involves the use of dialkyl dicarbonates in the presence of a Lewis acid like magnesium chloride. organic-chemistry.org
Table 1: Common Esterification Methods for Carboxylic Acids
| Method | Reagents | Conditions | Advantages |
|---|---|---|---|
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat | Cost-effective, simple |
| Carbodiimide Coupling | Alcohol, DCC or EDC, DMAP (cat.) | Room Temperature | Mild conditions, high yield |
| Imidazole Carbamates | Alcohol, Alkyl Imidazole Carbamate | Varies (e.g., 80 °C) | Chemoselective, good for sensitive substrates acs.org |
| Anhydride Method | Alcohol, Carboxylic Anhydride, DMAP | Room Temperature | High yield, mild conditions organic-chemistry.org |
The formation of an amide bond by reacting a carboxylic acid directly with an amine is generally unfavorable and requires high temperatures to drive off the water molecule formed. Therefore, the carboxylic acid group of this compound must typically be "activated" using a coupling agent. luxembourg-bio.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine.
A vast array of coupling reagents has been developed for amide bond formation. luxembourg-bio.com Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. peptide.com The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards amines. To minimize side reactions and reduce racemization (if chiral amines or acids are used), additives like 1-Hydroxybenzotriazole (HOBt) are often included. peptide.comnih.gov
Other classes of coupling agents include phosphonium (B103445) salts (e.g., PyBOP) and uronium/aminium salts (e.g., HATU), which are known for their high efficiency, especially in challenging couplings. luxembourg-bio.com
Table 2: Selected Coupling Agents for Amidation
| Coupling Agent | Acronym | By-product | Key Features |
|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble by-product, easy removal by filtration. luxembourg-bio.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | By-product removed by aqueous workup. peptide.com |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | HMPA | High efficiency, but carcinogenic by-product. |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Tetramethylurea | Very effective, low racemization, commonly used in peptide synthesis. nih.gov |
The carboxylic acid functional group can be reduced to either a primary alcohol or an aldehyde.
Reduction to Alcohols: The reduction of carboxylic acids to primary alcohols requires strong reducing agents due to the low electrophilicity of the carboxylate carbon. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. libretexts.orgchemistrysteps.com The reaction proceeds via the formation of an aluminum-carboxylate complex, followed by successive hydride transfers. chemistrysteps.com Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another powerful reagent that chemoselectively reduces carboxylic acids in the presence of other functional groups like esters. chemistrysteps.com Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not potent enough to reduce carboxylic acids on their own. libretexts.org
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are more reactive towards reducing agents than the starting carboxylic acid. libretexts.org Therefore, direct reduction is often not feasible. A common strategy involves first converting the carboxylic acid into a derivative, such as an acid chloride, ester, or amide, which can then be reduced to an aldehyde using a less reactive hydride reagent like diisobutylaluminium hydride (DIBAL-H) or lithium tri-tert-butoxyaluminum hydride (LTBAH). libretexts.org An alternative method involves converting the carboxylic acid into a 2-substituted-2-imidazoline, which can then be reduced and hydrolyzed to yield the desired aldehyde. tandfonline.com
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For simple aliphatic carboxylic acids, this reaction is difficult and requires high temperatures. The stability of the resulting carbanion intermediate is a key factor. While decarboxylation is facile for β-keto acids or malonic acids via a cyclic transition state, this compound lacks this structural feature. masterorganicchemistry.com
However, studies on related heterocyclic carboxylic acids suggest that decarboxylation is possible under specific conditions. For instance, imidazole hydrochloride has been used as a carrier to mediate the decarboxylation of certain aromatic and heterocyclic acids in excellent yields. researchgate.net Research on 1,3-dimethylimidazolium-2-carboxylate (B1245923) (an isomer of the target molecule's core) shows that the decarboxylation process to form an N-heterocyclic carbene is reversible and highly dependent on solvent polarity and temperature. researchgate.net This suggests that the decarboxylation of this compound would likely require forcing conditions, such as high heat or the presence of a specific catalyst or mediator.
Reactivity of the Imidazole Ring System
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. globalresearchonline.net Its reactivity is greater than that of other heterocycles like pyrazole (B372694) and even surpasses that of benzene. globalresearchonline.netpearson.com
Electrophilic aromatic substitution (EAS) on the this compound ring would occur at the only available carbon position, C-4. The outcome of such a reaction is governed by the combined electronic effects of the substituents on the ring.
Activating Groups: The two methyl groups at the N-1 and C-2 positions are electron-donating via induction and hyperconjugation. They increase the electron density of the imidazole ring, thus activating it towards electrophilic attack.
Deactivating Group: The acetic acid group at the C-5 position is electron-withdrawing and deactivating.
Typical electrophilic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid. uobabylon.edu.iq
Halogenation: Using bromine or iodine, often under mild conditions. uobabylon.edu.iq
Sulfonation: Using fuming sulfuric acid (oleum). uobabylon.edu.iq
The specific conditions required would need to be carefully optimized to achieve substitution without causing degradation of the starting material.
Nucleophilic Attack Pathways
The carboxylic acid group is a primary site for nucleophilic attack, leading to the formation of various derivatives such as esters and amides. The conversion of a similar compound, imidazol-1-yl-acetic acid, to its tert-butyl ester has been achieved through N-alkylation of imidazole with tert-butyl chloroacetate, demonstrating the feasibility of esterification. nih.govresearchgate.net This reaction typically proceeds by activating the carboxylic acid, for instance, by converting it into a more reactive acyl halide or by using coupling agents, to facilitate the attack by a nucleophile like an alcohol or an amine.
The general mechanism for such transformations on a carboxylic acid involves the activation of the carbonyl group, making the carbonyl carbon more electrophilic and susceptible to attack by a nucleophile. For this compound, this would involve the reaction of the acetic acid side chain with an alcohol in the presence of an acid catalyst for esterification, or with an amine, often facilitated by a coupling agent, for amidation.
Functionalization of Ring Nitrogens (N-substitution)
The imidazole ring of this compound possesses two nitrogen atoms. The N-1 position is already substituted with a methyl group. The N-3 nitrogen, being a tertiary amine integrated into an aromatic system, presents a potential site for further functionalization, such as acylation or sulfonylation.
Quaternization Reactions of Imidazole Nitrogen
The N-3 nitrogen of the imidazole ring in this compound can undergo quaternization, a reaction that involves the alkylation of the tertiary nitrogen to form a quaternary ammonium (B1175870) salt. This reaction is a common feature of imidazoles and other nitrogen-containing heterocycles.
Studies on the quaternization of the simpler analogue, 1,2-dimethylimidazole (B154445), provide insight into this process. The reaction typically proceeds by treating the imidazole derivative with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a dialkyl sulfate. The nucleophilic N-3 nitrogen attacks the electrophilic carbon of the alkylating agent, resulting in the formation of a positively charged imidazolium (B1220033) salt. The presence of the acetic acid side chain at the C-5 position may influence the rate and yield of the quaternization reaction due to electronic and steric effects, but the fundamental reactivity is expected to be retained.
Reactivity of the Methyl Substituents
The this compound molecule contains two methyl groups, one attached to the N-1 nitrogen and the other at the C-2 position of the imidazole ring. These methyl groups can potentially undergo specific chemical transformations.
Oxidation Reactions
The oxidation of methyl groups on heterocyclic rings can lead to the formation of various functional groups, including aldehydes, carboxylic acids, or hydroxymethyl derivatives. While specific studies on the oxidation of the methyl groups of this compound are limited, research on related substituted imidazoles indicates that polyalkylated imidazoles are generally less stable towards oxidation compared to unsubstituted imidazole. ntnu.no The oxidation of 2-alkylbenzimidazoles with hydrogen peroxide has been shown to yield imidazole-4,5-dicarboxylic acids, suggesting that under certain conditions, the imidazole ring itself can be oxidized. researchgate.net The methyl groups on the target compound could potentially be oxidized using strong oxidizing agents, although the conditions would need to be carefully controlled to avoid degradation of the imidazole ring or the acetic acid side chain.
Radical Reactions
Methyl groups attached to aromatic or heteroaromatic rings can be susceptible to radical reactions, such as halogenation. These reactions are typically initiated by radical initiators (e.g., UV light, AIBN) and proceed via a free-radical chain mechanism. While specific data on radical reactions of the methyl groups on this compound is not available, the principles of radical chemistry suggest that under appropriate conditions, selective halogenation of one of the methyl groups could be possible. The relative reactivity of the N-methyl versus the C-2 methyl group would depend on the stability of the resulting radical intermediates.
Stability Studies under Varied Chemical Environments
The stability of this compound under different chemical conditions is a critical aspect of its chemical profile. Imidazole and its derivatives are known to exhibit considerable thermal and chemical stability. sharif.edunih.gov
Studies on alkylated imidazoles have shown that they possess high thermal stability. ntnu.no However, the presence of multiple alkyl substituents can sometimes reduce the stability towards oxidation. ntnu.no The thermal degradation of imidazoline (B1206853) derivatives has been observed to occur in multiple stages, with initial weight loss occurring at temperatures between 238-279°C. lew.ro Photodegradation can also be a significant degradation pathway for some imidazole-containing compounds. ekb.eg
The stability in acidic and basic media is also an important consideration. The synthesis of imidazol-1-yl-acetic acid hydrochloride involves treatment with hydrochloric acid, indicating stability under these acidic conditions. nih.govresearchgate.netajgreenchem.com Hydrolysis of ester derivatives of imidazole acetic acids is often carried out under aqueous conditions, suggesting a degree of stability of the core imidazole structure to hydrolysis. nih.govresearchgate.netajgreenchem.com However, strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to the degradation of the acetic acid side chain or the imidazole ring itself.
Reaction Mechanism Investigations and Kinetic StudiesNo studies on the reaction mechanisms or kinetics involving this compound have been found.
A comprehensive understanding of the chemical reactivity and transformation of this compound would necessitate dedicated experimental studies focusing on these specific areas.
Derivatives and Analogues of 1,2 Dimethyl 1h Imidazol 5 Yl Aceticacid: Design and Synthesis
Principles of Structural Modification for Research Exploration
The design of derivatives and analogues of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid is guided by established principles of medicinal chemistry aimed at exploring and optimizing biological activity. These modifications seek to alter the molecule's physicochemical properties, such as size, shape, lipophilicity, and hydrogen bonding capacity, to enhance its interaction with biological targets.
Key strategies include:
Structure-Activity Relationship (SAR) Studies: SAR explores how specific structural features of a molecule contribute to its biological activity. For imidazole-containing compounds, modifications at different positions of the ring and on the side chain can lead to significant changes in potency and selectivity. For instance, studies on other imidazole (B134444) derivatives have shown that the introduction of specific substituents can modulate their therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Isosteric and Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar steric and electronic properties. The goal is to improve the molecule's pharmacological profile while retaining its desired biological activity. For example, the carboxylic acid group of the side chain could be replaced with other acidic moieties like a tetrazole or a hydroxamic acid. Similarly, the amide bond in amide derivatives can be replaced by bioisosteres such as a 1,2,3-triazole to increase metabolic stability.
Functional Group Interconversion: Introducing or modifying functional groups can alter a molecule's polarity, solubility, and ability to form specific interactions with a biological target. For (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid, converting the carboxylic acid to esters or amides is a primary example of this approach.
These guiding principles allow for the systematic exploration of the chemical space around the core structure of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid to identify analogues with improved properties.
Synthesis of Esters and Amides from the Acetic Acid Side Chain
The carboxylic acid functional group of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid is a prime site for derivatization, most commonly through the formation of esters and amides. These reactions are generally high-yielding and allow for the introduction of a wide variety of substituents.
Ester Synthesis: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, the carboxylic acid can be activated to facilitate the reaction.
Interactive Data Table: Methods for Ester Synthesis
| Activation Method | Reagent(s) | Conditions | Product | Notes |
|---|---|---|---|---|
| Acid Catalysis | Alcohol, H₂SO₄ or HCl | Heat | Ester | Reversible reaction; often requires removal of water. |
| Alkyl Halide | Alkyl halide, Base (e.g., K₂CO₃) | Reflux in solvent (e.g., Acetone) | Ester | Good for simple alkyl esters. |
| Carbodiimide Coupling | Alcohol, DCC or EDC, DMAP | Room temperature in aprotic solvent | Ester | Mild conditions, suitable for sensitive substrates. |
| Acid Chloride Formation | SOCl₂ or (COCl)₂ then Alcohol | Two steps | Ester | Highly reactive intermediate; not suitable for acid-sensitive substrates. |
Amide Synthesis: Amide bond formation is a cornerstone of medicinal chemistry. This is typically achieved by activating the carboxylic acid and then reacting it with a primary or secondary amine. A variety of coupling reagents have been developed to facilitate this transformation under mild conditions, minimizing side reactions and preserving stereochemistry when applicable.
Interactive Data Table: Reagents for Amide Synthesis
| Coupling Reagent | Abbreviation | Byproduct | Key Features |
|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Inexpensive, but DCU can be difficult to remove. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Water-soluble urea | Easy workup, often used with HOBt to suppress racemization. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | HOBt, Phosphoramide derivative | High efficiency, low racemization. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | HOBt, HMPA | Very effective but produces carcinogenic HMPA. |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | HOAt, Tetramethylurea | Highly efficient, particularly for sterically hindered amines. |
Synthesis of Imidazole Ring-Modified Analogues
Modification of the imidazole ring itself offers another avenue for creating structural diversity. For (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid, this can involve substitution at the single unsubstituted carbon atom (C4) or modification of the existing methyl groups.
The C4 position of the 1,2-dimethyl-1H-imidazol-5-yl moiety is the only position on the heterocyclic ring available for direct substitution. The imidazole ring is electron-rich and can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid reaction at the nitrogen atoms or decomposition.
Halogenation: Direct halogenation of imidazoles can be achieved using various reagents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent. Chlorination can be more challenging and may require specific reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride.
Nitration: Nitration of the imidazole ring typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. The position of nitration can be influenced by the existing substituents and the reaction conditions.
Formylation: The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) is a common method for introducing a formyl group onto electron-rich heterocyclic rings like imidazole.
The methyl groups at the C2 and N1 positions can also be functionalized, although this often requires more forcing conditions than ring substitution.
Oxidation: The methyl groups on an imidazole ring can be oxidized to aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂). The selectivity of oxidation between the N-methyl and C-methyl groups would depend on the specific reagents and reaction conditions.
Radical Halogenation: Free-radical halogenation, for example using NBS and a radical initiator like AIBN, can be used to introduce a halogen atom onto the methyl group. The resulting halomethyl derivative can then serve as a precursor for further modifications through nucleophilic substitution.
Synthesis of Side Chain-Modified Analogues
Beyond ester and amide formation, the acetic acid side chain can be modified in several ways to alter its length, rigidity, and substitution pattern.
Homologation: The Arndt-Eistert synthesis provides a classic method for extending the carboxylic acid chain by one methylene (B1212753) group. This involves converting the carboxylic acid to an acid chloride, reacting it with diazomethane (B1218177) to form a diazoketone, and then rearranging the diazoketone in the presence of a silver catalyst and a nucleophile (like water or an alcohol).
Alpha-Substitution: The carbon atom alpha to the carboxyl group can be functionalized. This can be achieved by first converting the carboxylic acid to an ester, then deprotonating the alpha-position with a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then be reacted with an electrophile (e.g., an alkyl halide) to introduce a substituent.
Reduction: The carboxylic acid group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This alcohol can then be used as a handle for further functionalization.
Stereochemical Considerations in Derivative Synthesis
The introduction of a new substituent, for example at the alpha-position of the acetic acid side chain, creates a chiral center. In such cases, controlling the stereochemistry of the newly formed center is often crucial for biological activity.
Asymmetric Synthesis: Chiral auxiliaries can be attached to the carboxylic acid to direct the stereochemical outcome of reactions at the alpha-position. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.
Chiral Catalysis: The use of chiral catalysts can promote the formation of one enantiomer over the other. For example, asymmetric hydrogenation or alkylation reactions can be catalyzed by chiral transition metal complexes.
Resolution: If a racemic mixture of a derivative is synthesized, it can be separated into its constituent enantiomers through various resolution techniques. This can involve the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography.
The choice of method will depend on the specific derivative being synthesized and the desired level of enantiomeric purity.
Libraries of Derivatives: Methodologies for Parallel Synthesis
The generation of chemical libraries, collections of structurally related compounds, is a cornerstone of modern drug discovery and chemical biology. Parallel synthesis, a strategy that enables the simultaneous synthesis of a large number of compounds in a spatially separated manner (e.g., in microtiter plates), is a key enabling technology for the rapid exploration of structure-activity relationships (SAR). For the scaffold (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid, several methodologies can be envisioned for the creation of diverse derivative libraries. These approaches typically focus on either the construction of the substituted imidazole core in a combinatorial fashion or the parallel modification of a pre-formed scaffold.
One robust approach to library generation is through multi-component reactions (MCRs), where three or more starting materials react in a single step to form a product that incorporates portions of all the reactants. This inherent convergence makes MCRs highly efficient for generating molecular diversity. A hypothetical parallel synthesis strategy for creating a library of 1,2-dimethyl-5-substituted-imidazole derivatives, which can then be elaborated to the corresponding acetic acids, could be adapted from established imidazole syntheses. For instance, a variation of the Radziszewski or Debus imidazole synthesis could be employed in a parallel format.
Consider a 96-well plate-based synthesis where a library of aldehydes is reacted with a 1,2-dicarbonyl compound, methylamine, and a source of ammonia (B1221849) or a second amine. While the direct synthesis of the (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid scaffold through a multi-component reaction is complex, a more feasible approach involves the parallel synthesis of a key intermediate, such as a 1,2-dimethyl-5-substituted-1H-imidazole, which can then be converted to the final acetic acid derivative in a subsequent step.
Table 1: Illustrative Building Blocks for a Parallel Multi-Component Synthesis of a 1,2-Dimethyl-5-Substituted Imidazole Library
| Well | Aldehyde (R-CHO) | 1,2-Dicarbonyl | Amine 1 | Amine 2 | Resulting 5-Substituent (R) |
| A1 | Benzaldehyde | Glyoxal | Methylamine | Ammonia | Phenyl |
| A2 | 4-Chlorobenzaldehyde | Glyoxal | Methylamine | Ammonia | 4-Chlorophenyl |
| A3 | 2-Naphthaldehyde | Glyoxal | Methylamine | Ammonia | 2-Naphthyl |
| B1 | Cyclohexanecarboxaldehyde | Glyoxal | Methylamine | Ammonia | Cyclohexyl |
| B2 | Thiophene-2-carboxaldehyde | Glyoxal | Methylamine | Ammonia | 2-Thienyl |
| B3 | Pyridine-4-carboxaldehyde | Glyoxal | Methylamine | Ammonia | 4-Pyridyl |
This table is a hypothetical representation of a combinatorial library synthesis.
Another powerful strategy for generating libraries of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid derivatives is through the parallel functionalization of a common intermediate. A particularly useful starting material for this approach is 1,2-dimethyl-1H-imidazole-5-carboxaldehyde. This aldehyde can be subjected to a variety of chemical transformations in a parallel format to introduce diversity at the 5-position.
For example, a library of amides can be generated by first oxidizing the aldehyde to the corresponding carboxylic acid, followed by parallel amide coupling with a diverse set of amines. Alternatively, the aldehyde can undergo reductive amination with a library of primary and secondary amines to yield a diverse set of 5-(aminomethyl)imidazoles. These can then be further functionalized.
A more direct approach to libraries of acetic acid derivatives involves a parallel Wittig reaction or a Horner-Wadsworth-Emmons reaction on the 1,2-dimethyl-1H-imidazole-5-carboxaldehyde. This would generate a library of α,β-unsaturated esters, which could then be reduced to the corresponding saturated esters and subsequently hydrolyzed to the target acetic acids.
Table 2: Parallel Synthesis of Amide Derivatives from (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid
| Well | Amine (R1R2NH) | Coupling Reagent | Resulting Amide |
| C1 | Benzylamine | HATU | N-Benzyl-2-(1,2-dimethyl-1H-imidazol-5-yl)acetamide |
| C2 | Morpholine | T3P | 2-(1,2-Dimethyl-1H-imidazol-5-yl)-1-morpholinoethan-1-one |
| C3 | Aniline | EDCI/HOBt | N-Phenyl-2-(1,2-dimethyl-1H-imidazol-5-yl)acetamide |
| D1 | Cyclopropylamine | COMU | N-Cyclopropyl-2-(1,2-dimethyl-1H-imidazol-5-yl)acetamide |
| D2 | Piperidine | PyBOP | 2-(1,2-Dimethyl-1H-imidazol-5-yl)-1-(piperidin-1-yl)ethan-1-one |
| D3 | 4-Fluoroaniline | HATU | N-(4-Fluorophenyl)-2-(1,2-dimethyl-1H-imidazol-5-yl)acetamide |
This table illustrates a parallel derivatization of the carboxylic acid moiety.
Solid-phase synthesis offers another efficient avenue for the creation of imidazole-based libraries. In this approach, the imidazole scaffold or a key precursor is attached to a solid support (resin). This allows for the use of excess reagents to drive reactions to completion, with purification simplified to a mere washing of the resin. For the synthesis of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid derivatives, one could envision a strategy where a resin-bound intermediate is elaborated to the desired imidazole core. Subsequent cleavage from the resin would release the final products into solution for screening. This methodology is particularly amenable to automation, further accelerating the library generation process.
Computational Chemistry and Theoretical Studies of 1,2 Dimethyl 1h Imidazol 5 Yl Aceticacid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for investigating the electronic structure, stability, and reactivity of molecules. These methods provide detailed insights into molecular properties at the atomic and electronic levels.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic properties of molecules. niscpr.res.in DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is widely used for its favorable balance between computational cost and accuracy. nih.gov
For imidazole (B134444) derivatives, DFT, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), is commonly employed to perform geometry optimization. bohrium.comresearchgate.nettandfonline.com This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. The results of such a calculation include optimized geometrical parameters like bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data if available, often showing good agreement. tandfonline.com
Illustrative Data: Optimized Geometrical Parameters This table presents hypothetical but realistic geometrical parameters for (1,2-Dimethyl-1H-imidazol-5-YL)aceticacid that would be obtained from a DFT/B3LYP calculation.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | N1-C2 | 1.375 |
| Bond Length (Å) | C2-N3 | 1.320 |
| Bond Length (Å) | N3-C4 | 1.380 |
| Bond Length (Å) | C4-C5 | 1.370 |
| Bond Length (Å) | C5-N1 | 1.385 |
| Bond Length (Å) | C5-C(acetic) | 1.510 |
| Bond Angle (°) | N1-C2-N3 | 110.5 |
| Bond Angle (°) | C2-N3-C4 | 107.0 |
| Bond Angle (°) | N3-C4-C5 | 108.0 |
Computational chemistry offers a spectrum of methods that vary in accuracy and computational expense. scribd.com
Ab Initio Methods: These methods calculate molecular properties from "first principles," using only fundamental physical constants, without relying on experimental data for parameterization. libretexts.org High-level ab initio calculations, while computationally intensive, can provide very accurate results and serve as a benchmark for other methods. researchgate.net For larger molecules, their application can be limited by the significant computational resources required. libretexts.org
Semi-Empirical Methods: These methods are based on the same fundamental framework as Hartree-Fock (an ab initio method) but incorporate several approximations and use parameters derived from experimental data to simplify calculations. wikipedia.org Methods like PM3 (Parameterized Model number 3) are much faster than ab initio or DFT methods and are suitable for initial geometry optimizations or for studying very large molecular systems. rdd.edu.iqnih.gov However, their accuracy is dependent on the quality of the parameterization for the specific types of molecules being studied. wikipedia.org
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. tandfonline.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. tandfonline.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which provide further insights into the molecule's chemical behavior. researchgate.net
Illustrative Data: Quantum Chemical Descriptors This table provides example values for quantum chemical descriptors of this compound, as would be derived from HOMO-LUMO energies.
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.25 |
| Energy Gap | ΔE | 5.25 |
| Electronegativity | χ | 3.875 |
| Chemical Hardness | η | 2.625 |
| Electrophilicity Index | ω | 2.85 |
The Molecular Electrostatic Potential (ESP), also known as the Molecular Electrostatic Potential (MEP) surface, is a valuable tool for predicting the reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. mdpi.com
The ESP surface uses a color scale to indicate different potential regions. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack (e.g., lone pairs on nitrogen or oxygen atoms). mdpi.com Blue indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms). researchgate.net Green represents areas of neutral potential. For this compound, the ESP surface would likely show negative potential around the N3 nitrogen of the imidazole ring and the oxygen atoms of the carboxylic acid group, identifying them as sites for electrophilic interaction. Positive potential would be expected around the acidic proton of the carboxyl group. nih.govresearchgate.net
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over a period of time by solving Newton's equations of motion. rdd.edu.iq
Conformational analysis is another critical aspect of theoretical chemistry, focused on identifying the different spatial arrangements (conformers) of a molecule and their relative stabilities. nih.gov By systematically rotating the molecule around its single bonds and calculating the potential energy at each step (a potential energy scan), researchers can identify low-energy, stable conformers. nih.gov For a flexible molecule like this compound, which has a rotatable bond between the imidazole ring and the acetic acid group, this analysis would reveal the preferred orientation of the side chain relative to the ring.
Prediction and Correlation of Spectroscopic Properties with Experimental Data
Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. researchgate.netresearchgate.net
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The calculated values, often referenced to a standard like Tetramethylsilane (TMS), typically show a strong linear correlation with experimental spectra. researchgate.net This allows for the confident assignment of experimental signals to specific atoms within the molecule.
IR Spectroscopy: The vibrational frequencies of a molecule can also be calculated. These theoretical frequencies correspond to the peaks observed in an Infrared (IR) spectrum. bohrium.com Due to approximations in the computational models (like the harmonic oscillator approximation), calculated frequencies are often systematically higher than experimental ones. Therefore, they are typically multiplied by a scaling factor to improve the agreement with experimental data. researchgate.net
Illustrative Data: Comparison of Theoretical and Experimental Spectroscopic Data This table shows a hypothetical comparison between calculated and experimental ¹H NMR chemical shifts for this compound.
| Proton | Calculated Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| N1-CH3 | 3.65 | 3.70 |
| C2-CH3 | 2.40 | 2.45 |
| C4-H | 7.55 | 7.60 |
| C5-CH2 | 3.80 | 3.85 |
| COOH | 11.50 | 12.00 |
Reaction Pathway Modeling and Transition State Analysis
Understanding the formation, transformation, and degradation of this compound is fundamental to its chemical characterization. Reaction pathway modeling, often employing Density Functional Theory (DFT), allows for the in-silico investigation of potential reaction mechanisms. This approach calculates the potential energy surface of a reaction, identifying the most energetically favorable route from reactants to products.
A crucial aspect of this modeling is the identification and analysis of transition states—the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of a reaction, which is a key factor in determining reaction rates.
For this compound, computational studies could elucidate its synthetic pathways, such as the N-methylation of a precursor imidazole and subsequent carboxymethylation. Likewise, its degradation pathways, for instance through oxidation, could be modeled. A computational study on the oxidation of the imidazole ring by atmospheric oxidants like hydroxyl radicals (•OH) has shown that such reactions can proceed via different pathways, including OH-addition and H-atom abstraction acs.org. By analogy, similar computational models could predict the most likely sites of oxidative attack on this compound and the associated energy barriers.
Table 1: Hypothetical Calculated Activation Energies for Proposed Reaction Pathways
| Reaction Pathway | Reactants | Proposed Intermediate/Transition State | Product(s) | Calculated Activation Energy (kcal/mol) |
| N-methylation | 1-Methyl-1H-imidazol-5-yl)acetic acid + CH₃I | [Transition State Complex] | This compound + HI | 15.2 |
| Oxidation (OH Radical) | This compound + •OH | [OH-adduct Transition State] | Oxidized imidazole derivatives | 8.7 |
| Decarboxylation | This compound | [Carboxylate loss Transition State] | 1,2,5-Trimethyl-1H-imidazole + CO₂ | 30.5 |
This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this compound were not found in the public domain.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be employed to investigate its binding mechanisms and intermolecular interactions with various academic protein targets. This can help in identifying potential biological targets and understanding the structural basis of its activity, excluding any clinical interpretations.
The process involves placing the ligand, this compound, into the binding site of a target protein and calculating the binding affinity using a scoring function. The results can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex.
Given the prevalence of the imidazole scaffold in medicinal chemistry, numerous academic targets could be explored. For instance, enzymes where imidazole-containing molecules are known to act as inhibitors, such as certain kinases or metalloproteinases, could be selected for docking studies. The imidazole ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor or donor, and the carboxylic acid group is a potent hydrogen bond donor and can also engage in ionic interactions.
Table 2: Illustrative Molecular Docking Results with Academic Targets
| Target Protein (PDB ID) | Binding Site Residues Involved in Interaction | Predicted Binding Affinity (kcal/mol) | Key Intermolecular Interactions |
| A Generic Kinase (e.g., PDB: 1XYZ) | Asp145, Lys72, Val23 | -7.2 | Hydrogen bond with Asp145 (carboxylic acid), Hydrophobic interaction with Val23 (dimethylimidazole) |
| A Generic Metalloproteinase (e.g., PDB: 1ABC) | His202, Glu201, Zn²⁺ | -6.8 | Coordination with Zn²⁺ (imidazole nitrogen), Hydrogen bond with Glu201 (carboxylic acid) |
| A Generic Dehydrogenase (e.g., PDB: 1DEF) | Ser43, Gly99, Arg101 | -5.9 | Hydrogen bonds with Ser43 and Arg101 (carboxylic acid), Pi-stacking with a hypothetical Phe residue (imidazole ring) |
This table is a hypothetical representation of potential docking results to illustrate the type of data generated from such studies.
Structure-Reactivity Relationship (SRR) Modeling based on Computational Descriptors
Structure-Reactivity Relationship (SRR) modeling, a subset of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies, aims to correlate the chemical structure of a compound with its reactivity. This is achieved by calculating a set of numerical values, known as molecular or computational descriptors, that encode different aspects of the molecule's topology, geometry, and electronic properties.
For this compound, various computational descriptors can be calculated to build an SRR model. These descriptors can then be used to predict its reactivity in different chemical environments.
Key computational descriptors include:
Electronic Descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are related to the molecule's ability to donate or accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.
Thermodynamic Descriptors: Such as heat of formation and Gibbs free energy, which provide information about the stability of the molecule.
Topological Descriptors: Which are numerical representations of the molecular structure, such as connectivity indices.
Quantum Chemical Descriptors: Such as molecular electrostatic potential (MEP), which can identify electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack.
By developing an SRR model for a series of related imidazole acetic acid derivatives, it would be possible to predict the reactivity of this compound and to design new derivatives with tailored reactivity profiles.
Table 3: Selected Computational Descriptors for this compound
| Descriptor | Calculated Value (Hypothetical) | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability |
| Dipole Moment | 3.2 D | Reflects the polarity of the molecule |
| Molecular Electrostatic Potential (MEP) - Minimum | -45 kcal/mol (on carboxylic oxygen) | Likely site for electrophilic attack |
| Molecular Electrostatic Potential (MEP) - Maximum | +25 kcal/mol (on acidic proton) | Likely site for nucleophilic attack |
The values in this table are hypothetical and serve to illustrate the types of descriptors used in SRR modeling.
Applications in Advanced Chemical Synthesis and Chemical Biology Non Clinical Focus
Role as a Synthetic Building Block for Complex Organic Molecules
(1,2-Dimethyl-1H-imidazol-5-YL)acetic acid serves as a crucial building block in the synthesis of more complex organic molecules due to the inherent reactivity of its imidazole (B134444) core and the functional handle provided by the acetic acid group. The imidazole ring system is a common motif in many biologically active compounds and natural products, making derivatives of this compound attractive targets for medicinal chemistry and drug discovery programs.
The synthesis of derivatives often begins with the functionalization of a related precursor, 5-bromo-1,2-dimethyl-1H-imidazole. Through cross-coupling reactions, such as the Suzuki coupling, a variety of aryl groups can be introduced at the 5-position of the imidazole ring. This reaction is typically catalyzed by a palladium complex, such as palladium acetate (B1210297), and proceeds with high yields under relatively mild conditions, often enhanced by ultrasonic irradiation. This methodology allows for the creation of a diverse library of 1,2-dimethyl-5-aryl-1H-imidazole derivatives. The subsequent modification of these derivatives, potentially including the introduction of an acetic acid side chain, would lead to a wide array of complex molecules with tailored properties.
The versatility of the imidazole scaffold as a building block is well-documented. Imidazole and its derivatives are considered significant heterocyclic compounds that act as flexible synthons for the preparation of natural products and therapeutic agents. The presence of the acetic acid side chain in (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid further enhances its utility, allowing for amide bond formation, esterification, or other transformations to link it to other molecular fragments.
Table 1: Examples of Suzuki Coupling Reactions with 5-bromo-1,2-dimethyl-1H-imidazole
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1,2-dimethyl-5-phenyl-1H-imidazole | 93 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-1,2-dimethyl-1H-imidazole | 92 |
| 3 | 2-Nitrophenylboronic acid | 1,2-dimethyl-5-(2-nitrophenyl)-1H-imidazole | 70 |
| 4 | 4-Methylphenylboronic acid | 1,2-dimethyl-5-(p-tolyl)-1H-imidazole | 90 |
This table illustrates the synthesis of precursors that could be further functionalized to derivatives of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid. The data is based on the Suzuki coupling of 5-bromo-1,2-dimethyl-1H-imidazole.
Utilization in Multi-Component Reactions (MCRs)
While specific examples of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid in multi-component reactions (MCRs) are not extensively documented in the literature, the imidazole scaffold is a common participant in such reactions. MCRs are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste.
The carboxylic acid functionality of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid could potentially be utilized in Ugi or Passerini reactions, which are prominent examples of MCRs. In a hypothetical Ugi four-component reaction, the carboxylic acid could react with an amine, an aldehyde or ketone, and an isocyanide to generate a complex α-acylamino carboxamide derivative incorporating the 1,2-dimethylimidazole (B154445) moiety. The versatility of MCRs would allow for the rapid generation of a library of compounds for screening in various applications.
The development of novel MCRs is an active area of research, and the unique structure of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid makes it an interesting candidate for the design of new synthetic methodologies.
Precursor for Advanced Organic Materials (e.g., Polymers, Ligands)
The bifunctional nature of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid, possessing both a heterocyclic ring and a carboxylic acid, makes it a promising precursor for the synthesis of advanced organic materials.
In the realm of polymer chemistry, the carboxylic acid group can be used for polymerization reactions. For instance, it could be converted to an acid chloride and subsequently used in condensation polymerization with a diamine to form a polyamide. The resulting polymer would feature the 1,2-dimethylimidazole moiety as a repeating unit in the polymer backbone, potentially imparting unique properties such as thermal stability, altered solubility, or the ability to coordinate with metal ions.
Furthermore, the imidazole ring itself can be a key component in the design of functional materials. Imidazole-containing polymers have been explored for applications in proton-conducting membranes for fuel cells and as catalysts. While direct polymerization of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid is not widely reported, the synthesis of polymers from related acrylic acid and imidazole derivatives has been demonstrated, suggesting the feasibility of such approaches. ajchem-a.com
Ligand Design in Coordination Chemistry
The imidazole ring is a well-known and effective ligand for a wide range of metal ions due to the presence of a lone pair of electrons on the sp2-hybridized nitrogen atom. The structure of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid, with its imidazole ring and a carboxylic acid group, allows it to act as a versatile ligand in coordination chemistry.
The carboxylate group can coordinate to metal centers in a monodentate, bidentate, or bridging fashion, while the imidazole nitrogen can also bind to the metal. This potential for chelation can lead to the formation of stable metal complexes with interesting structural and electronic properties. The specific coordination mode would depend on the metal ion, the reaction conditions, and the presence of other ligands.
Metal complexes incorporating imidazole-based ligands have been investigated for various applications, including catalysis, magnetic materials, and as models for metalloenzymes. For example, cobalt and iron complexes with imidazole and carboxylate ligands have been synthesized and characterized. ijper.org The study of such complexes provides insights into the coordination behavior of these functionalities. While specific complexes of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid are not detailed in the literature, its structural motifs are present in a variety of reported coordination compounds.
Use in Developing Mechanistic Probes for Biological Systems (Focus on molecular mechanisms, not effects on organisms)
Imidazole-containing molecules are frequently employed as fluorescent probes to investigate molecular mechanisms in biological systems. The imidazole ring can be part of a larger conjugated system that exhibits fluorescence, and its electronic properties can be sensitive to the local microenvironment, such as pH or the presence of specific ions.
While there is no direct evidence of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid being used as a mechanistic probe, its core structure is related to other fluorescent imidazole derivatives. For instance, synthetic fluorescent imidazoles have been shown to exhibit pH-dependent optical properties, making them useful as pH probes. nih.gov The protonation state of the imidazole ring can alter the electronic structure of the fluorophore, leading to changes in its absorption and emission spectra. This property can be exploited to monitor pH changes in specific cellular compartments or during biochemical reactions.
Furthermore, the carboxylic acid group of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid could be used to attach the imidazole core to other molecules, such as biomolecules or targeting moieties, to create more sophisticated molecular probes. For example, a recently synthesized imidazole derivative was developed as a fluorescent probe for the detection of Ce4+ ions. researchgate.net This demonstrates the potential for designing probes based on the imidazole scaffold for specific analytical targets. The development of such probes allows for the real-time monitoring of molecular events and provides valuable insights into the underlying mechanisms of biological processes.
Future Research Directions and Emerging Avenues for 1,2 Dimethyl 1h Imidazol 5 Yl Aceticacid
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of (1,2-Dimethyl-1H-imidazol-5-YL)aceticacid is expected to focus on green chemistry principles.
Key Research Areas:
Catalyst Development: Investigating novel heterogeneous catalysts, such as zeolites or metal-organic frameworks (MOFs), could lead to more sustainable and reusable catalytic systems for the synthesis of the imidazole (B134444) core. nih.govmdpi.com The use of metal-free catalysis is another promising area, reducing the environmental impact of the synthesis. rsc.org
Alternative Solvents and Conditions: Exploring the use of greener solvents, such as deep eutectic solvents, or solvent-free reaction conditions can significantly reduce the environmental footprint of the synthesis. taylorfrancis.com Microwave-assisted and ultrasonic irradiation methods have already shown promise in the rapid and efficient synthesis of other imidazole derivatives and could be adapted for this specific compound. researchgate.net
One-Pot Syntheses: Designing one-pot, multi-component reactions would streamline the synthesis process, improving efficiency and reducing waste by minimizing intermediate isolation and purification steps. nih.govresearchgate.net
| Synthetic Approach | Potential Advantages | Relevant Research on Imidazoles |
| Heterogeneous Catalysis | Catalyst reusability, easier product purification. | Use of zeolites and MOFs in imidazole synthesis. nih.govmdpi.com |
| Green Solvents/Solvent-Free | Reduced environmental impact, potential for improved reaction rates. | Application of deep eutectic solvents and solvent-free conditions. taylorfrancis.com |
| Microwave/Ultrasound | Rapid reaction times, often higher yields. | Accelerated synthesis of various imidazole derivatives. researchgate.net |
| Multi-Component Reactions | Increased efficiency, reduced waste, atom economy. | One-pot synthesis of highly substituted imidazoles. nih.gov |
Investigation of Unexplored Reactivity Patterns
A thorough understanding of the reactivity of this compound is crucial for its application in various chemical transformations. The unique arrangement of substituents on the imidazole ring offers opportunities to explore novel reactivity.
Future research should focus on:
Functional Group Transformations: Detailed studies on the reactivity of the carboxylic acid moiety, including esterification, amidation, and reduction, will expand the library of accessible derivatives. The reactivity of the imidazole ring itself, particularly towards electrophilic substitution, should be systematically investigated to understand the directing effects of the existing substituents. semanticscholar.org
Cross-Coupling Reactions: The potential of the imidazole ring to participate in various cross-coupling reactions, such as Suzuki or Stille couplings, could be explored to introduce further diversity and create more complex molecular architectures.
Photochemical and Electrochemical Reactivity: Investigating the behavior of the compound under photochemical or electrochemical conditions could unveil novel reaction pathways and lead to the synthesis of unique molecular structures.
Development of Advanced Computational Models
Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules. For this compound, computational models can guide experimental work and accelerate discovery.
Promising areas for computational research include:
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, spectroscopic properties, and reactivity of the molecule. researchgate.net Such studies can help in understanding the reaction mechanisms and in designing new derivatives with desired properties.
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide insights into the conformational dynamics and intermolecular interactions of the compound, which is particularly relevant for understanding its behavior in different environments and its potential interactions with other molecules. nih.govarxiv.org
Quantitative Structure-Property Relationship (QSPR) Models: By developing QSPR models, it may be possible to predict various physicochemical properties of new derivatives of this compound, aiding in the design of molecules with specific characteristics for various applications.
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity, and reaction mechanisms. researchgate.net |
| Molecular Dynamics (MD) | Study of conformational dynamics and intermolecular interactions. nih.govarxiv.org |
| QSPR Models | Prediction of physicochemical properties for novel derivatives. |
Integration with Flow Chemistry and Automated Synthesis
Modern synthetic chemistry is increasingly moving towards automation and continuous processing to improve efficiency, reproducibility, and safety.
Future avenues in this area include:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound and its derivatives would offer advantages such as precise control over reaction parameters, enhanced safety, and easier scalability. beilstein-journals.orgnih.govnih.govvapourtec.com
Automated Library Synthesis: The integration of automated synthesis platforms would enable the rapid generation of a library of derivatives of this compound. scite.ainih.gov This high-throughput approach is invaluable for screening and identifying compounds with desired properties for various applications.
Applications in Advanced Materials Science (excluding biological materials)
The unique electronic and structural features of the imidazole scaffold suggest that this compound could be a valuable building block for advanced materials.
Potential applications to be explored:
Organic Light-Emitting Diodes (OLEDs): Imidazole derivatives are known to possess strong electron-withdrawing properties, making them suitable for use as emitters, hosts, or electron-transporting materials in OLEDs. tandfonline.commdpi.comtandfonline.comresearchgate.net The specific substitution pattern of this compound could be tuned to achieve desired photophysical properties.
Metal-Organic Frameworks (MOFs): The carboxylic acid group and the nitrogen atoms of the imidazole ring make this compound an excellent candidate as a ligand for the construction of MOFs. rsc.orgresearchgate.netfau.deacs.orgfigshare.com These materials have potential applications in gas storage, separation, and catalysis.
Organic Electronics: The imidazole core is a component in various organic electronic materials. google.com Further functionalization of this compound could lead to novel materials for applications in transistors and sensors.
Expansion into New Areas of Chemical Biology Research (strictly non-clinical)
The imidazole scaffold is a common motif in biologically active molecules. nih.govmdpi.comresearchgate.net While excluding clinical applications, this compound and its derivatives hold promise as tools for fundamental chemical biology research.
Emerging research avenues include:
Development of Chemical Probes: The compound could serve as a scaffold for the design of chemical probes to study biological processes. For example, by attaching a fluorescent tag or a reactive group, it could be used to investigate enzyme activity or protein-protein interactions in a non-clinical setting. nih.gov
Bioorthogonal Chemistry: The imidazole moiety can be explored for its potential in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govacs.orgwikipedia.orgkinxcdn.comreading.ac.uk This could enable the specific labeling and tracking of biomolecules in vitro.
Supramolecular Chemistry: The ability of the imidazole ring to participate in various non-covalent interactions makes it an interesting building block for the construction of supramolecular assemblies for studying molecular recognition and self-assembly processes. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
